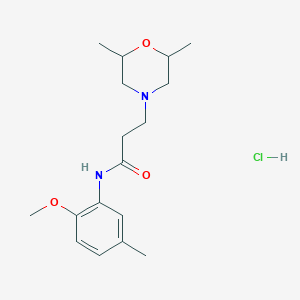![molecular formula C24H29N3O3 B3939892 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B3939892.png)
2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide
Descripción general
Descripción
2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide, also known as Boc-Pip-BA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide works by inhibiting the activity of specific enzymes, such as matrix metalloproteinases and cyclooxygenases, that are involved in cancer cell growth and inflammation. This inhibition leads to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide has been shown to have low toxicity and high selectivity towards cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide is its high selectivity towards cancer cells, which reduces the risk of damaging healthy cells. 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide also has low toxicity, making it a safer option for use in lab experiments. However, one limitation is the lack of clinical data on its efficacy in humans. Further research is needed to determine the optimal dosage and administration method for 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide.
Direcciones Futuras
The potential therapeutic applications of 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide are vast, and future research should focus on exploring its use in cancer treatment and inflammatory diseases. Additionally, the development of new formulations and administration methods could improve the efficacy and safety of 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide. Further studies on the pharmacokinetics and pharmacodynamics of 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide in humans are also necessary to determine its clinical potential.
Conclusion:
In conclusion, 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide is a promising chemical compound that has shown potential in cancer treatment and inflammatory diseases. Its low toxicity and high selectivity towards cancer cells make it a safer option for use in lab experiments. However, further research is needed to determine its efficacy in clinical settings and to develop new formulations and administration methods. 2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide has the potential to become a valuable therapeutic agent in the future.
Aplicaciones Científicas De Investigación
2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide has been studied for its potential therapeutic applications in cancer treatment, specifically in inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical settings.
Propiedades
IUPAC Name |
2-benzamido-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-17(2)21(24(30)27-15-9-4-10-16-27)26-23(29)19-13-7-8-14-20(19)25-22(28)18-11-5-3-6-12-18/h3,5-8,11-14,17,21H,4,9-10,15-16H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKSXRKLWGQCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2-[(phenylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide](/img/structure/B3939830.png)
![2-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B3939837.png)
![1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B3939848.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3939855.png)
![2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide](/img/structure/B3939866.png)
![diethyl ethyl{3-[(2-nitrophenyl)amino]-3-oxopropyl}malonate](/img/structure/B3939869.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3939871.png)

![5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939882.png)

![4-isopropyl-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3939891.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3939912.png)